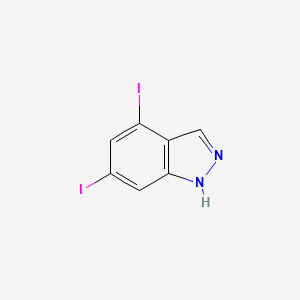

4,6-Diiodo-1H-indazole

Übersicht

Beschreibung

4,6-Diiodo-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of iodine atoms at the 4 and 6 positions of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-1H-indazole typically involves the iodination of 1H-indazole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds through electrophilic aromatic substitution, where iodine atoms are introduced at the 4 and 6 positions of the indazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

-

Nitration : Limited reactivity due to deactivation, but nitration may occur at position 3 or 5 under strongly acidic conditions (HNO₃/H₂SO₄) .

-

Sulfonation : Requires fuming sulfuric acid, targeting position 3 or 7 .

Cross-Coupling Reactions

The iodine atoms act as excellent leaving groups in transition-metal-catalyzed cross-coupling reactions:

Mechanistic Insight : Iodine’s high electronegativity facilitates oxidative addition with palladium, enabling regioselective coupling at positions 4 and 6 .

Nucleophilic Aromatic Substitution

Iodine’s leaving-group ability allows substitution under mild conditions:

-

Hydroxylation : Treatment with NaOH/H₂O at 80°C replaces iodine with hydroxyl groups.

-

Amination : Reaction with NH₃/EtOH under reflux yields 4,6-diamino-1H-indazole.

Key Factor : Position 6 iodine is more reactive due to reduced steric hindrance compared to position 4.

Reduction Reactions

Catalytic hydrogenation or metal-mediated reductions remove iodine substituents:

-

Deiodination : H₂/Pd-C in EtOH yields 1H-indazole (85–90% yield).

-

Partial Reduction : Selective reduction of one iodine using Zn/NH₄Cl produces mono-iodinated intermediates .

Functionalization via Diazotization

The NH group enables diazotization, forming reactive intermediates for further coupling:

-

Sandmeyer Reaction : CuCN/KCN converts diazonium salts to 4,6-dicyano-1H-indazole .

-

Fluorination : Balz-Schiemann reaction with HF/NaNO₂ yields 4,6-difluoro-1H-indazole .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C, releasing iodine vapors.

-

Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in EtOH or THF .

Comparative Reactivity with Analogues

| Compound | Reactivity Toward Suzuki Coupling | Preferred Substitution Site |

|---|---|---|

| 4,6-Diiodo-1H-indazole | High (I > Br > Cl) | Position 6 |

| 4,6-Dibromo-1H-indazole | Moderate | Position 4 |

| 4,6-Dichloro-1H-indazole | Low | Position 1 (NH group) |

Wissenschaftliche Forschungsanwendungen

4,6-Diiodo-1H-indazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic properties, including anticancer and antimicrobial activities, is ongoing.

Industry: It finds applications in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4,6-Diiodo-1H-indazole is largely dependent on its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of iodine atoms enhances its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

- 4-Iodo-1H-indazole

- 6-Iodo-1H-indazole

- 4,5-Diiodo-1H-indazole

Comparison: 4,6-Diiodo-1H-indazole is unique due to the specific positioning of the iodine atoms, which influences its reactivity and interaction with other molecules. Compared to its mono-iodinated counterparts, it exhibits distinct chemical and biological properties, making it a valuable compound for targeted research applications.

Biologische Aktivität

4,6-Diiodo-1H-indazole is a compound belonging to the indazole family, which has been recognized for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features two iodine substituents at the 4 and 6 positions of the indazole ring. This structural modification significantly influences its biological activity by enhancing interactions with various biological targets.

Antitumor Activity

One of the most notable properties of this compound is its antitumor activity . Research has demonstrated that derivatives of indazole can inhibit fibroblast growth factor receptors (FGFR), which are implicated in several cancers. For instance, compounds with similar structures have shown IC50 values as low as 30.2 nM against FGFR1, indicating potent inhibitory effects against cancer cell proliferation .

In a study involving a series of indazole derivatives, one compound exhibited significant inhibition of cell proliferation and migration in vitro, promoting apoptosis through the ROS-mitochondrial pathway . This suggests that this compound may also possess similar mechanisms.

Antimicrobial Activity

Indazoles have been explored for their antimicrobial properties , particularly against biofilms formed by bacteria. While specific data for this compound is limited, related studies indicate that indazole derivatives can exhibit moderate antibacterial effects . The potential for this compound to inhibit bacterial growth warrants further investigation.

The mechanisms by which this compound exerts its biological effects are primarily through interaction with specific enzymes and receptors:

- FGFR Inhibition : By targeting FGFRs, compounds derived from indazoles can disrupt signaling pathways involved in tumor growth and metastasis .

- Multi-target Inhibition : Some studies suggest that certain indazole derivatives act as multi-target inhibitors rather than being limited to specific kinases. This broad-spectrum activity might enhance their therapeutic potential .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic viability. While detailed pharmacokinetic data specifically for this compound is scarce, related indazole derivatives have shown varying clearance rates and bioavailability in different species . Such information is essential for predicting human responses and optimizing dosing regimens.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives:

These findings highlight the potential of this compound and its derivatives in cancer therapy and antimicrobial applications.

Eigenschaften

IUPAC Name |

4,6-diiodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTFEKMFYPBGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646220 | |

| Record name | 4,6-Diiodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-24-1 | |

| Record name | 4,6-Diiodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.